1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene
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Overview
Description
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a chloromethyl group and a dodecylsulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and chloromethylating agents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the chloromethylation and sulfanylation processes.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary, including different solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions with its molecular targets.
Comparison with Similar Compounds
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Chloromethyl)-4-(dodecylsulfanyl)benzene and 1-(Chloromethyl)-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene share structural similarities.
Uniqueness: The presence of the dodecylsulfanyl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological membranes.
Properties
CAS No. |
56056-67-8 |
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Molecular Formula |
C25H35ClS2 |
Molecular Weight |
435.1 g/mol |
IUPAC Name |
1-(chloromethyl)-2-(4-dodecylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C25H35ClS2/c1-2-3-4-5-6-7-8-9-10-13-20-27-23-16-18-24(19-17-23)28-25-15-12-11-14-22(25)21-26/h11-12,14-19H,2-10,13,20-21H2,1H3 |
InChI Key |
WKNTYHDEWGBMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origin of Product |
United States |
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